2-Cefetamet Pivoxil

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Cefetamet Pivoxil is an oral third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to produce the active compound, cefetamet. This compound exhibits excellent in vitro activity against a range of respiratory pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis . It is particularly effective against β-lactamase-producing strains of these bacteria .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 2-Cefetamet Pivoxil involves several key steps:

Reaction of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetic acid with p-nitrophenol: This step involves the formation of an intermediate compound.

Addition of 7-ADCA (7-aminocephalosporanic acid): This step involves the coupling of the intermediate with 7-ADCA to form the desired product.

Hydrolysis and purification: The final step involves hydrolyzing the intermediate to produce this compound, followed by purification to obtain the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned steps. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time .

Analyse Des Réactions Chimiques

Types of Reactions

2-Cefetamet Pivoxil undergoes several types of chemical reactions, including:

Hydrolysis: The prodrug is hydrolyzed in the body to release the active compound, cefetamet.

Oxidation and Reduction: These reactions can occur under specific conditions, affecting the stability and activity of the compound.

Common Reagents and Conditions

Hydrolysis: Typically involves aqueous conditions with enzymes or acidic/basic catalysts.

Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Applications De Recherche Scientifique

Clinical Efficacy

1. Urinary Tract Infections (UTI)

2-Cefetamet Pivoxil has demonstrated significant effectiveness in treating uncomplicated urinary tract infections. In clinical trials, a single dose of 2 grams resulted in a cure rate of 93.3%, outperforming cefadroxil, which had a cure rate of 74.4% . In complicated UTIs, the efficacy was also notable, with a cure rate of 87.9% over a ten-day treatment period .

2. Respiratory Tract Infections

The antibiotic has shown high efficacy against respiratory pathogens. In cases of acute exacerbation of chronic bronchitis, the cure rate was reported at 88% . Furthermore, it was effective in treating pneumonia and infections of the ear, nose, and throat, with response rates ranging from 89% to 93% depending on the dosage administered .

3. Gonorrhea Treatment

In treating gonorrhea, single doses of 1500 mg and 1200 mg of this compound were fully effective . This highlights its potential as a reliable option for managing this sexually transmitted infection.

Pharmacokinetics

1. Bioavailability Studies

Research has indicated that the bioavailability of different formulations of this compound varies significantly. For instance, tablet formulations (500 mg) showed an absolute bioavailability of approximately 55%, while syrup formulations had lower bioavailability at around 37.9% . The absorption rates were faster for tablet forms compared to syrup forms when taken with food, which is crucial for optimizing therapeutic outcomes.

Table: Bioavailability Comparison

| Formulation | Bioavailability (%) | Peak Concentration (mg/L) | Mean Absorption Time (h) |

|---|---|---|---|

| M500 Tablet | 55.0 | 3.8 | 2.5 |

| M250 Tablet | 55.7 | 3.9 | 2.4 |

| Syrup | 37.9 | N/A | 3.9 |

Tolerability and Safety

The tolerability profile of this compound has been favorable across multiple studies. Adverse events were reported in approximately 6-7% of patients, primarily gastrointestinal issues such as diarrhea and nausea . Importantly, these side effects were mostly mild and reversible upon discontinuation of treatment.

Case Studies

Several case studies have focused on the application of this compound in clinical settings:

-

Case Study: Treatment of Pyelonephritis in Children

A randomized comparative study involving children with acute pyelonephritis demonstrated that treatment with cefetamet pivoxil was effective and well-tolerated, providing valuable insights into its pediatric applications . -

Case Study: Impact on Intestinal Microflora

A study involving germ-free mice indicated that therapeutic doses of cefetamet pivoxil do not significantly alter normal intestinal microflora, suggesting its safety concerning gut health during antibiotic therapy .

Mécanisme D'action

2-Cefetamet Pivoxil exerts its effects by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall. This is achieved by binding to one or more of the penicillin-binding proteins (PBPs), leading to cell lysis and death . The prodrug is hydrolyzed in the body to release cefetamet, which is the active compound responsible for the antibacterial activity .

Comparaison Avec Des Composés Similaires

2-Cefetamet Pivoxil is compared with other third-generation cephalosporins such as cefaclor, ceftibuten, and cefixime . It has a broader spectrum of activity and greater stability against β-lactamases compared to these compounds . Similar compounds include:

- Cefaclor

- Ceftibuten

- Cefixime

- Cefotaxime

- Ceftriaxone

This compound stands out due to its enhanced activity against β-lactamase-producing strains and its effectiveness in treating respiratory and urinary tract infections .

Activité Biologique

2-Cefetamet Pivoxil is an orally administered third-generation cephalosporin antibiotic known for its broad spectrum of antibacterial activity. This compound is particularly effective against various Gram-positive and Gram-negative bacteria, making it a valuable option in treating respiratory and urinary tract infections. This article explores its biological activity, pharmacokinetics, clinical efficacy, and tolerability based on diverse research findings.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been extensively studied. Notably, its free acid form (Ro 15-8075) demonstrated significant bacteriostatic and bactericidal properties against a range of clinical isolates.

In Vitro Studies

A study involving 355 clinical isolates revealed that the compound inhibited 88.2% of Enterobacteriaceae and 94.5% of Vibrionaceae at concentrations of 4 mg/L and 8 mg/L, respectively. However, it was less effective against glucose non-fermentative Gram-negative rods, with resistance noted in Campylobacter jejuni .

| Bacterial Group | Inhibition Percentage | Concentration (mg/L) |

|---|---|---|

| Enterobacteriaceae | 88.2% | 4 |

| Vibrionaceae | 94.5% | 8 |

| Glucose non-fermentative rods | Insufficient | - |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics. In a study comparing different formulations, the M500 tablet showed an absolute bioavailability of 58.4% , significantly higher than the syrup formulation at 37.9% .

Bioavailability Data

| Formulation | Absolute Bioavailability (%) | Peak Concentration (mg/L) |

|---|---|---|

| M500 Tablet | 58.4% | 3.8 |

| M250 Tablet | 55.7% | 3.9 |

| Syrup | 37.9% | - |

Clinical Efficacy

Cefetamet Pivoxil has been evaluated in numerous clinical trials, demonstrating effectiveness in treating various infections.

Key Findings from Clinical Trials

- Respiratory Infections : In a review of 4,112 patients , cefetamet pivoxil proved at least as effective as other antibiotics for treating complicated urinary tract infections, pneumonia, and acute exacerbations of chronic bronchitis .

- Pyelonephritis : A comparative study involving 37 children with acute pyelonephritis indicated that cefetamet pivoxil was effective, with a treatment regimen showing favorable outcomes compared to standard therapies .

Tolerability and Side Effects

Cefetamet Pivoxil is generally well tolerated among patients. In the reviewed studies:

Propriétés

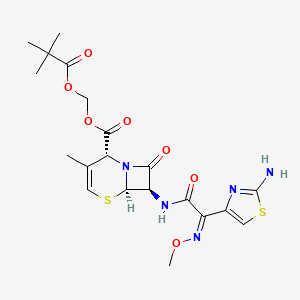

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (2R,6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h6-7,12-13,16H,8H2,1-5H3,(H2,21,22)(H,23,26)/b24-11-/t12-,13-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKOGWMJYXXZSN-GEYYFRMCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2C(C(=O)N2C1C(=O)OCOC(=O)C(C)(C)C)NC(=O)C(=NOC)C3=CSC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CS[C@@H]2[C@@H](C(=O)N2[C@H]1C(=O)OCOC(=O)C(C)(C)C)NC(=O)/C(=N\OC)/C3=CSC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.